(R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate
CAS No.: 1224096-01-8
Cat. No.: VC2688178
Molecular Formula: C16H22F3N3O3
Molecular Weight: 361.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224096-01-8 |
|---|---|
| Molecular Formula | C16H22F3N3O3 |
| Molecular Weight | 361.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | VILONDWFCAFQMY-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2N)C(F)(F)F)N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N |
Introduction
Chemical Properties and Structure
(R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate is characterized by a well-defined molecular structure with specific chemical properties that contribute to its potential pharmaceutical applications.
Basic Molecular Information
The compound has the following characteristics:
| Property | Value |
|---|---|
| CAS No. | 1224096-01-8 |
| Molecular Formula | C16H22F3N3O3 |
| Molecular Weight | 361.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3/t10-/m1/s1 |
| Standard InChIKey | VILONDWFCAFQMY-SNVBAGLBSA-N |
Structural Features
The structure of (R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate includes several distinctive elements:
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A pyrrolidine ring with an (R) stereocenter at the 3-position, providing spatial specificity that may influence biological interactions.
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A phenoxy group attached to the pyrrolidine ring at the 3-position.
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Two amino groups at the 2,6-positions of the phenoxy ring, potentially serving as hydrogen bond donors in biological systems.
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A trifluoromethyl group at the 4-position of the phenoxy ring, which enhances lipophilicity and metabolic stability of the compound.
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A tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, which is a common feature in pharmaceutical intermediates.
The presence of these structural elements creates a molecule with unique physicochemical properties including enhanced lipophilicity due to the trifluoromethyl group and potential for multiple hydrogen-bonding interactions through the amino groups. The defined stereochemistry at the pyrrolidine carbon is particularly significant as it may influence the compound's biological activity and selectivity profiles.
Synthesis Methods
The synthesis of (R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps requiring precise control over reaction conditions to ensure stereoselectivity and yield.
Analytical Characterization
Chromatographic Analysis
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Reverse-phase columns (C18)
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Mobile phases consisting of acetonitrile/water mixtures with appropriate buffers
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UV detection at wavelengths suitable for detecting the aromatic and carbamate functionalities.
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the potential properties and applications of (R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate:
| Compound | CAS No. | Structural Relationship | Molecular Weight |
|---|---|---|---|
| (R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate | 876617-33-3 | Contains pyrrolidine ring with Boc protection and different substituent | 203.25 g/mol |
| tert-Butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate | 308386-23-4 | Similar but lacks amino groups on phenoxy ring | 331.33 g/mol |
| (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 127423-61-4 | Potential synthetic intermediate | Not provided |
These related compounds share the core pyrrolidine structure with Boc protection but differ in their substituents at the 3-position or in the substitution pattern on the phenoxy ring .
Current Research Status and Future Directions
Recent Research Findings
Recent research involving pyrrolidine derivatives has shown promising results in various therapeutic areas:
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Some pyrrolidine derivatives have demonstrated potential as enzyme inhibitors, particularly in kinase pathways relevant to cancer research .
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Investigations into the role of compound libraries containing fluorinated pyrrolidines have revealed interesting structure-activity relationships in receptor binding studies .
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Compounds containing the trifluoromethylphenoxy moiety have been investigated for potential roles in targeting specific cellular pathways, including those related to lysosomal phospholipase A2 inhibition .
Future Research Directions
Based on the structural features and potential biological activities, future research on (R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate might focus on:
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Detailed structure-activity relationship studies to optimize biological activity through systematic structural modifications.
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Investigation of the compound's potential as a building block for more complex drug candidates.
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Exploration of specific biological targets where the unique combination of a chiral pyrrolidine core and a diaminotrifluoromethylphenoxy substituent might provide selective activity.
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Development of more efficient synthetic routes to access this compound and its analogues, potentially using newer catalytic methods for asymmetric synthesis described in recent literature .
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